molecular formula C14H13ClN4O2S B2376572 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 1021057-06-6

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide

Cat. No.: B2376572
CAS No.: 1021057-06-6
M. Wt: 336.79
InChI Key: ARURKDUTAJKXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide typically involves the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Acetylation: The pyridazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Thioether formation: The acetylated pyridazine is reacted with a thiol compound to introduce the thioether linkage.

    Amidation: Finally, the thioether derivative is reacted with 2-chlorophenylacetic acid or its derivatives to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide would depend on its specific biological target. Generally, it may involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing cellular signaling pathways, leading to changes in gene expression or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2-((6-acetamidopyridazin-3-yl)thio)-N-(2-bromophenyl)acetamide: Similar structure with a bromine atom instead of chlorine.

    2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

    Chlorine Substitution: The presence of a chlorine atom may influence the compound’s reactivity and biological activity differently compared to other halogenated derivatives.

    Thioether Linkage: The thioether group can impact the compound’s stability and interaction with biological targets.

Properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-9(20)16-12-6-7-14(19-18-12)22-8-13(21)17-11-5-3-2-4-10(11)15/h2-7H,8H2,1H3,(H,17,21)(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARURKDUTAJKXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.